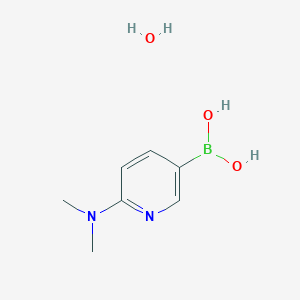

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate

Description

Properties

CAS No. |

1256355-24-4 |

|---|---|

Molecular Formula |

C7H10BN2O |

Molecular Weight |

148.98 g/mol |

IUPAC Name |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |

InChI |

InChI=1S/C7H10BN2O/c1-10(2)7-4-3-6(8-11)5-9-7/h3-5,11H,1-2H3 |

InChI Key |

CLJKDBPQOIETMR-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.O |

Canonical SMILES |

[B](C1=CN=C(C=C1)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The lithiation-boronation approach involves direct functionalization of a pre-functionalized pyridine precursor. The starting material, 5-bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5), undergoes lithiation at -72°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with triisopropyl borate (B(Oi-Pr)₃). The reaction proceeds via a two-step mechanism:

-

Deprotonation and Lithiation : At cryogenic temperatures, n-BuLi abstracts a proton from the bromopyridine derivative, generating a lithium intermediate stabilized by the dimethylamino group’s electron-donating effect.

-

Boronation : The lithiated species reacts with triisopropyl borate, forming a boronic ester intermediate. Subsequent hydrolysis with methanol yields the boronic acid, which crystallizes as a hydrate.

Key Reaction Conditions :

Yield Optimization and Challenges

Initial reports indicate a 25% yield for this method, attributed to competing side reactions such as protodeboronation and incomplete lithiation. Variability in yields stems from:

-

Moisture Sensitivity : Trace water deactivates n-BuLi, necessitating rigorous anhydrous conditions.

-

Temperature Control : Rapid warming post-boronation leads to decomposition, while prolonged cryogenic conditions increase energy costs.

-

Workup Protocol : Careful addition of methanol is critical to avoid exothermic reactions that degrade the product.

Table 1: Lithiation-Boronation Method Parameters

Palladium-Catalyzed Borylation

Suzuki-Miyaura Cross-Coupling Approach

An alternative route employs palladium-catalyzed borylation of 5-bromo-N,N-dimethylpyridin-2-amine with bis(pinacolato)diboron (B₂Pin₂). This method leverages the catalytic activity of PdCl₂(dppf)-CH₂Cl₂ (dppf = 1,1′-bis(diphenylphosphino)ferrocene) in a 1,4-dioxane/water system.

Reaction Steps :

-

Oxidative Addition : The palladium catalyst inserts into the carbon-bromine bond of the substrate.

-

Transmetalation : B₂Pin₂ transfers a boronate group to the palladium center.

-

Reductive Elimination : The palladium releases the boronic ester, which is hydrolyzed to the boronic acid hydrate.

Key Advantages :

Catalytic System and Yield Analysis

Using PdCl₂(dppf)-CH₂Cl₂ (5 mol%) and potassium acetate as a base, this method achieves a 25% yield , comparable to lithiation-boronation. Limitations include:

-

Catalyst Cost : Palladium complexes are expensive, impacting large-scale synthesis.

-

Byproduct Formation : Homocoupling of boronic acid or residual pinacolato esters may occur, necessitating chromatographic purification.

Table 2: Palladium-Catalyzed Borylation Parameters

Comparative Analysis of Methods

Yield vs. Practicality

Both methods face yield limitations (~25%), but differ in operational complexity:

-

Lithiation-Boronation : Requires cryogenic conditions and moisture-free environments, increasing infrastructure costs. However, it avoids precious metal catalysts.

-

Palladium-Catalyzed Borylation : Operates at higher temperatures but introduces catalyst recovery challenges. Recent studies suggest microwave-assisted synthesis could enhance reaction rates and yields.

Purity and Characterization

Post-synthesis purification typically involves silica gel chromatography, with product identity confirmed via:

Chemical Reactions Analysis

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₇H₁₁BN₂O₂·H₂O

- Molecular Weight : 184.001 g/mol

- CAS Number : 1256355-24-4

Its structure features a dimethylamino group attached to a pyridine ring, which enhances its reactivity and solubility in organic solvents. This makes it a valuable intermediate in various chemical reactions.

1.1. Anticancer Activity

Recent studies have indicated that (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate exhibits potential as an anticancer agent. It has been investigated for its ability to inhibit CDC42 GTPases, which are overexpressed in several tumor types and are crucial for tumor growth and angiogenesis. The compound has shown promising results in vitro, with IC₅₀ values indicating effective inhibition of cancer cell proliferation .

1.2. Drug Development

This boronic acid derivative is being explored as a building block for synthesizing novel pharmaceuticals. It serves as an intermediate in the synthesis of compounds like nilotinib and imatinib, which are used in treating chronic myeloid leukemia . The compound's ability to form stable complexes with various biomolecules enhances its utility in drug design.

2.1. Suzuki-Miyaura Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex molecules from simpler ones, making it invaluable in pharmaceutical chemistry .

2.2. Synthesis of Heterocycles

The compound can also act as a precursor for synthesizing various heterocyclic compounds, which are essential in many biological activities. Its reactivity with electrophiles enables the formation of diverse heterocyclic structures through cyclization reactions .

3.1. Polymer Chemistry

In materials science, this compound is utilized in the development of new polymers with enhanced properties. Its ability to form cross-links with other polymer chains leads to materials with improved mechanical strength and thermal stability.

3.2. Sensor Development

The compound's unique properties also make it suitable for developing chemical sensors. Its interaction with specific analytes can be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate involves its role as a boron reagent in various chemical reactions. It participates in transmetalation processes, where the boron atom transfers to a metal catalyst, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Selected Pyridinylboronic Acids

Key Observations :

Electron-Donating vs. Example: (6-(Trifluoromethyl)pyridin-3-yl)boronic acid exhibits higher reactivity in coupling due to the CF₃ group .

Applications in Drug Synthesis: The dimethylamino variant is critical in synthesizing histone deacetylase (HDAC) inhibitors, where its electronic properties stabilize transition states . Bromo- and trifluoromethyl-substituted analogs are preferred for constructing halogen- or fluorine-rich drug candidates .

Solubility and Stability: Thioether-substituted derivatives (e.g., 6-(methylthio)) may offer improved solubility in organic solvents, beneficial for catalytic applications . The dimethylamino group’s basicity could influence pH-dependent stability in aqueous environments.

Biological Activity

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a dimethylamino substituent on the pyridine ring and a boronic acid functional group. The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₁BN₂O₂, with a molecular weight of 153.99 g/mol. The presence of the boronic acid moiety allows for reversible binding to diols, which is a key feature in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance, pyridine compounds have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Pyridine derivative A | E. coli | 1 µg/mL |

| Pyridine derivative B | C. albicans | 0.5 µg/mL |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways. The mechanism typically involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of enzymes.

Case Study: Inhibition of Proteolytic Enzymes

A study demonstrated that this compound effectively inhibits certain proteolytic enzymes with IC50 values indicating significant potency . This inhibition is crucial for therapeutic applications in diseases characterized by excessive proteolysis, such as cancer and inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has indicated that the electronic properties of substituents on the pyridine ring play a significant role in determining the compound's efficacy as an antimicrobial agent or enzyme inhibitor .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Dimethylamino | Enhances solubility and activity |

| Electron-withdrawing groups | Generally reduce activity |

| Bulky groups | May hinder binding |

Q & A

Q. What are the optimal synthetic routes for (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate as a base. A typical protocol involves reacting a brominated pyridine precursor (e.g., 6-bromo-2-(dimethylamino)pyridine) with bis(pinacolato)diboron under inert conditions. Key parameters include:

- Temperature : 80–100°C in dioxane or THF.

- Catalyst loading : 1–5 mol% Pd.

- Reaction time : 12–24 hours.

Post-synthesis, hydration under controlled conditions (e.g., 10% Pd/C in ethanol/water) yields the hydrate form .

Data Table :

| Precursor | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-2-(dimethylamino)pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 65–75 |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- LCMS : To confirm molecular ion peaks (e.g., m/z 166.0 [M+H]+ for the anhydrous form) .

- ¹H/¹³C NMR : Key signals include δ 8.3–8.5 ppm (pyridine H), δ 3.0–3.2 ppm (N(CH₃)₂), and δ 1.2–1.5 ppm (boronic acid protons).

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity >97% .

Q. What are the primary applications of this boronic acid in organic synthesis?

- Methodological Answer : It serves as a key intermediate in:

- Suzuki couplings : To form biaryl structures in drug candidates (e.g., kinase inhibitors).

- Directed C–H functionalization : The dimethylamino group acts as a directing group for regioselective bond formation.

- Boronate ester formation : For pH-sensitive prodrugs or sensors .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the electronic and steric properties of the boronic acid in cross-coupling reactions?

- Methodological Answer : The electron-donating dimethylamino group:

- Enhances nucleophilicity : Stabilizes the Pd intermediate during oxidative addition.

- Alters steric hindrance : Reduces coupling efficiency with bulky aryl halides (e.g., ortho-substituted partners).

Comparative studies with unsubstituted pyridinyl boronic acids show a 15–20% decrease in yield for sterically hindered substrates .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage or reaction?

- Methodological Answer :

- Storage : Keep at 2–8°C in anhydrous DMSO or THF under nitrogen .

- In-situ protection : Convert to more stable boronate esters (e.g., pinacol ester) using 1,2-diols.

- Lyophilization : For long-term storage, lyophilize as a hydrate to prevent decomposition .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT calculations : Model transition states for Pd-catalyzed coupling to identify rate-limiting steps.

- Molecular docking : Predict interactions in enzyme-inhibitor complexes (e.g., proteases requiring pyridine motifs).

- Solvent effect simulations : Optimize reaction media using COSMO-RS .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.